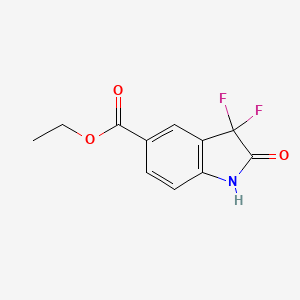

Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,3-difluoro-2-oxo-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO3/c1-2-17-9(15)6-3-4-8-7(5-6)11(12,13)10(16)14-8/h3-5H,2H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZCXSAYHHSJLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate: A Technical Guide for Chemical Researchers

Introduction: The Significance of the Fluorinated Oxindole Scaffold

Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate is a fluorinated organic molecule belonging to the oxindole class of heterocyclic compounds. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals. The introduction of fluorine atoms, particularly the geminal difluoro group at the C3 position, can profoundly influence the molecule's physicochemical and pharmacological properties. This strategic fluorination can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to biological targets through favorable electrostatic interactions, and modulate lipophilicity and membrane permeability, thereby improving a compound's overall drug-like properties.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol for its precursor, and a discussion of the methodologies for the critical difluorination step. This document is intended for researchers and scientists in drug discovery and development, offering insights into the synthesis and potential applications of this valuable chemical building block.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1286793-02-9 | [1][2][3] |

| Molecular Formula | C₁₁H₉F₂NO₃ | [1][3] |

| Molecular Weight | 241.19 g/mol | [2] |

| IUPAC Name | This compound | [1][3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | General knowledge |

Synthesis and Chemical Characterization

The synthesis of this compound involves a multi-step process. A common strategy is the synthesis of the non-fluorinated precursor, ethyl 2-oxoindoline-5-carboxylate, followed by a direct fluorination step.

Part 1: Synthesis of the Precursor, Ethyl 2-oxoindoline-5-carboxylate

The synthesis of the oxindole core is a well-established process in organic chemistry. One common method involves the reductive cyclization of a substituted nitro compound.

Experimental Protocol: Synthesis of Ethyl 2-oxoindoline-5-carboxylate

Materials:

-

Appropriate starting materials (e.g., a substituted nitrophenyl derivative)

-

Reducing agent (e.g., iron powder, tin(II) chloride)

-

Acid (e.g., acetic acid, hydrochloric acid)

-

Solvents (e.g., ethanol, ethyl acetate)

-

Standard laboratory glassware and equipment

Procedure:

-

Reduction of the Nitro Group: The starting substituted nitrophenyl compound is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, such as iron powder or tin(II) chloride, is added portion-wise. The reaction is typically heated to facilitate the reduction of the nitro group to an amine.

-

Cyclization: Upon completion of the reduction, the reaction mixture is worked up to isolate the intermediate amino compound. This intermediate then undergoes spontaneous or acid-catalyzed intramolecular cyclization to form the oxindole ring.

-

Purification: The crude ethyl 2-oxoindoline-5-carboxylate is purified by recrystallization or column chromatography to yield the desired product.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Iron in acidic medium is a classic and cost-effective choice for nitro group reduction on an industrial scale. Tin(II) chloride is another effective reagent often used in laboratory settings. The choice depends on the scale, cost, and compatibility with other functional groups in the molecule.

-

Solvent Selection: The solvent is chosen based on the solubility of the starting material and its ability to facilitate the reaction. Ethanol and acetic acid are common choices for these types of reductions.

-

Purification Method: Recrystallization is a preferred method for purification if a suitable solvent system is found, as it is often more scalable and cost-effective than chromatography.

Part 2: Gem-Difluorination of the Oxindole Core

The introduction of the gem-difluoro group at the C3 position of the oxindole ring is the key and often most challenging step. Several fluorinating reagents and methods have been developed for this transformation.

Conceptual Workflow for Gem-Difluorination:

Caption: General workflow for the synthesis of the target compound.

Discussion of Fluorination Methods:

-

Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF₄) are powerful electrophilic fluorinating agents. The reaction mechanism typically involves the formation of an enolate or enol ether from the oxindole, which then attacks the electrophilic fluorine source. This process may need to be repeated to achieve difluorination.

-

Nucleophilic Fluorination: Reagents such as diethylaminosulfur trifluoride (DAST) or its less hazardous analogues can be used to convert a C3-dihydroxy or C3-keto group into a difluoride. This would require prior oxidation of the C3 position of the oxindole.

Self-Validating System in Protocol Design:

A robust synthesis protocol should include in-process controls to ensure the reaction is proceeding as expected. This can include:

-

TLC or LC-MS analysis: To monitor the consumption of the starting material and the formation of the product.

-

Spectroscopic confirmation of intermediates: Where applicable, isolating and characterizing key intermediates can validate the reaction pathway.

-

Final product characterization: Comprehensive characterization of the final product by NMR, mass spectrometry, and elemental analysis is essential to confirm its identity and purity.

Applications in Drug Discovery and Development

While specific applications for this compound are not extensively documented in publicly available literature, its structural motif is of high interest in medicinal chemistry. The 3,3-difluorooxindole core is a key feature in a variety of investigational drug candidates.

Role as a Chemical Intermediate:

This compound serves as a valuable building block for the synthesis of more complex molecules. The ethyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The NH of the oxindole ring can also be functionalized to further explore the chemical space.

Caption: Potential synthetic utility of the core molecule.

Potential Pharmacological Significance:

The 3,3-difluorooxindole scaffold has been incorporated into molecules targeting a range of biological pathways, including:

-

Kinase Inhibition: The oxindole core can act as a scaffold to position functional groups that interact with the ATP-binding site of protein kinases.

-

Modulation of Protein-Protein Interactions: The rigid, three-dimensional structure of the difluorooxindole can be used to mimic key amino acid residues and disrupt protein-protein interactions.

-

Enzyme Inhibition: The electrophilic nature of the carbonyl group and the unique electronic properties of the difluorinated carbon can be exploited to design inhibitors for various enzymes.

The presence of the gem-difluoro group can lock the conformation of the C3 position, which can be advantageous for achieving high binding affinity and selectivity for a specific biological target.

Conclusion

References

Note: While specific synthesis and characterization data for this compound were not found in the available literature, the following references provide context for the synthesis of related compounds and the importance of the oxindole scaffold.

-

Organic Syntheses. Ethyl Indole-2-carboxylate. [Link]

-

Royal Society of Chemistry. Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

Sources

Structure Elucidation of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate: A Multi-Modal Analytical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated Oxindole Scaffold

The introduction of fluorine into organic molecules can profoundly alter their electronic, physical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2][3] For this reason, organofluorine compounds have become cornerstones in the development of pharmaceuticals and agrochemicals.[1] The oxindole core, in particular, is recognized as a "privileged" scaffold, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[4]

The convergence of these two powerful motifs in C3-fluorinated oxindoles has created a class of compounds with tremendous potential in drug discovery, demonstrating activities such as apoptosis inhibition and kinase activation.[1] Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate (CAS: 1286793-02-9) is a key exemplar of this class.[5][6] Its structural confirmation is not merely an academic exercise; it is a critical quality control step that underpins its use as a versatile building block in the synthesis of more complex, high-value pharmaceutical agents.

This guide provides a comprehensive, field-proven workflow for the unambiguous structure elucidation of this molecule. We will move beyond a simple recitation of data to explain the causality behind our analytical choices, demonstrating how a synergistic combination of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy creates a self-validating system for structural confirmation.

The Analytical Challenge & Strategic Workflow

The target molecule, this compound, presents a distinct set of structural features that must be unequivocally verified:

-

Molecular Formula & Mass: Confirmation of the elemental composition (C₁₁H₉F₂NO₃).[5]

-

Core Scaffold: The presence of the 2-oxoindoline ring system.

-

Key Functional Groups: An ethyl ester and a secondary amide (lactam).

-

Substitution Pattern: The precise placement of the ethyl carboxylate group at the C5 position.

-

The Gem-Difluoro Moiety: The critical and unambiguous confirmation of the two fluorine atoms at the C3 position.

To address these points systematically, we employ a multi-technique workflow. This approach ensures that the data from each analysis serves to corroborate the others, leading to an unassailable structural assignment.

Sources

- 1. Synthetic strategies for the construction of C3-fluorinated oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01012K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate (CAS No. 1286793-02-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate, a fluorinated heterocyclic building block of increasing interest in medicinal chemistry. The guide details its chemical properties, a plausible and referenced synthetic protocol, its reactivity, and its potential applications in drug discovery. Special emphasis is placed on the strategic incorporation of the gem-difluoro group at the C3 position of the oxindole core, a modification known to impart favorable physicochemical and metabolic properties to bioactive molecules. This document serves as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Fluorinated Oxindoles in Drug Discovery

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[1] The gem-difluoro group (CF2) at the C3 position of the oxindole ring is of particular interest as it can serve as a non-hydrolyzable mimic of a carbonyl group and can significantly influence the conformation and electronic properties of the molecule. This compound (CAS No. 1286793-02-9) is a key building block that incorporates these desirable features, making it a valuable starting material for the synthesis of novel drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1286793-02-9 | [2] |

| Molecular Formula | C₁₁H₉F₂NO₃ | [2] |

| Molecular Weight | 241.19 g/mol | [2] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | 175-178 °C (decomposes) | [3] |

| IUPAC Name | This compound | [2] |

Synthesis and Mechanism

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available materials.

Figure 1: Proposed two-step synthetic workflow.

Step 1: Synthesis of Ethyl 2-oxoindoline-5-carboxylate

The precursor, ethyl 2-oxoindoline-5-carboxylate, can be synthesized via several established methods. One common approach is the cyclization of a suitable substituted aniline derivative.

Reaction:

-

Starting Materials: A substituted aniline and a glyoxylate derivative.

-

Conditions: Typically involves a condensation reaction followed by cyclization, often under acidic or thermal conditions.

Step 2: Electrophilic Fluorination

The key transformation is the introduction of the gem-difluoro group at the C3 position. This is most effectively achieved using an electrophilic fluorinating agent. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and commercially available reagent for such transformations due to its efficiency and relatively safe handling characteristics.[1]

Plausible Experimental Protocol:

-

Dissolution: Dissolve ethyl 2-oxoindoline-5-carboxylate (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dichloromethane in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Fluorinating Agent: Add Selectfluor® (2.2-2.5 eq.) portion-wise to the stirred solution at room temperature. The reaction may be mildly exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction time can vary from a few hours to overnight.

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

-

Aprotic Solvent: Acetonitrile and dichloromethane are commonly used for electrophilic fluorinations as they are relatively inert and can solubilize both the substrate and the fluorinating agent.

-

Excess Selectfluor®: A slight excess of the fluorinating agent is often necessary to ensure complete conversion of the starting material to the difluorinated product.

-

Aqueous Work-up: Quenches the reaction and removes any remaining water-soluble reagents and byproducts.

-

Chromatographic Purification: Necessary to isolate the pure product from any unreacted starting material, monofluorinated intermediates, and other byproducts.

Proposed Reaction Mechanism

The mechanism of electrophilic fluorination at the C3 position of an oxindole likely proceeds through an enol or enolate intermediate.

Figure 2: Plausible mechanism for electrophilic difluorination.

The reaction is initiated by the tautomerization of the oxindole to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic fluorine of Selectfluor®. This results in a monofluorinated intermediate which can then undergo a second fluorination event via a similar pathway to yield the final 3,3-difluorooxindole product.

Reactivity and Synthetic Applications

The 3,3-difluoro-2-oxoindoline core is a versatile scaffold for further chemical modifications. The presence of the ester group at the C5 position and the N-H group provide two key handles for derivatization.

N-Functionalization

The nitrogen atom of the oxindole ring can be readily functionalized through various reactions, including:

-

Alkylation: Reaction with alkyl halides in the presence of a base.

-

Arylation: Transition metal-catalyzed cross-coupling reactions with aryl halides or boronic acids.

-

Acylation: Reaction with acyl chlorides or anhydrides.

Figure 3: Key N-functionalization reactions.

Ester Group Modification

The ethyl ester at the C5 position can be transformed into a variety of other functional groups:

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) to yield the corresponding carboxylic acid.

-

Amidation: Direct conversion to amides by reaction with amines, often facilitated by coupling agents or conversion to the acid chloride.

-

Reduction: Reduction to the corresponding primary alcohol using a suitable reducing agent (e.g., LiAlH₄).

These transformations open up a wide range of possibilities for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Analytical Characterization (Predicted)

As no published spectra for this compound are currently available, the following are predicted characteristic spectral data based on the analysis of structurally similar compounds.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |

| ¹H NMR | ~8.5-9.0 | br s | - | N-H proton |

| ~8.0-8.2 | d or dd | ~2, ~8 | Aromatic proton ortho to the ester | |

| ~7.8-8.0 | d or s | ~2 | Aromatic proton ortho to the CF₂ group | |

| ~7.2-7.4 | d | ~8 | Aromatic proton meta to the ester | |

| ~4.3-4.5 | q | ~7 | -OCH₂CH₃ | |

| ~1.3-1.5 | t | ~7 | -OCH₂CH₃ | |

| ¹³C NMR | ~170-175 | t | ~25-30 | C=O (amide) |

| ~163-167 | s | - | C=O (ester) | |

| ~140-145 | t | ~3-5 | Quaternary aromatic carbon attached to nitrogen | |

| ~130-135 | s | - | Quaternary aromatic carbon attached to ester | |

| ~125-130 | d | - | Aromatic CH | |

| ~115-120 | d | - | Aromatic CH | |

| ~110-115 | d | - | Aromatic CH | |

| ~110-120 | t | ~240-260 | CF₂ | |

| ~62-65 | t | - | -OCH₂CH₃ | |

| ~14-15 | q | - | -OCH₂CH₃ | |

| ¹⁹F NMR | -90 to -110 | s or AB q | - | CF₂ |

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray ionization (ESI) is a suitable method.

-

Expected Molecular Ion: [M+H]⁺ at m/z 242.06 or [M+Na]⁺ at m/z 264.04.

-

Key Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da) from the molecular ion would be expected.

Infrared (IR) Spectroscopy

-

N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

-

C=O Stretch (Amide): A strong absorption band around 1720-1740 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band around 1700-1720 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of novel therapeutic agents targeting a variety of diseases. The 3,3-difluoro-2-oxoindoline scaffold has been incorporated into inhibitors of various enzymes and receptors.

Potential Therapeutic Areas:

-

Oncology: As a core for kinase inhibitors.

-

Neuroscience: For the development of agents targeting central nervous system disorders.

-

Infectious Diseases: As a scaffold for novel antibacterial or antiviral agents.

The strategic placement of the gem-difluoro group can enhance the drug-like properties of the final compounds, leading to improved efficacy and safety profiles.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry. Its unique structural features, combining the privileged oxindole scaffold with a gem-difluoro moiety, make it an attractive starting point for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field of drug discovery.

References

Sources

The Emergence of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Advantage of Fluorine in Oxindole Scaffolds

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine atoms into bioactive scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The oxindole core, a privileged structure in numerous pharmacologically active compounds, is a prime candidate for fluorination. The introduction of a difluoromethyl group at the C3 position, in particular, can induce significant conformational changes and alter the electronic properties of the oxindole ring system, offering a powerful tool for modulating biological activity.

This technical guide focuses on a molecule of emerging interest: Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate . We will delve into its synthetic strategy, explore its potential therapeutic significance based on the activities of structurally related compounds, and provide detailed experimental protocols and characterization data to empower researchers in their drug discovery endeavors.

Synthetic Strategy and Mechanistic Considerations

Proposed Synthetic Pathway

The proposed synthesis commences with a commercially available starting material, ethyl 4-aminobenzoate. The pathway involves the protection of the aniline nitrogen, followed by a Friedel-Crafts acylation, oximation, and subsequent cyclization to form the oxindole core. The key difluorination step can be achieved using an electrophilic fluorinating agent.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Acetylation of Ethyl 4-aminobenzoate

-

To a solution of ethyl 4-aminobenzoate (1.0 eq) in pyridine (5 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford ethyl 4-(acetylamino)benzoate.

Step 2: Friedel-Crafts Acylation

-

To a suspension of anhydrous AlCl3 (3.0 eq) in dichloroethane (10 vol), add chloroacetyl chloride (1.5 eq) dropwise at 0 °C.

-

Add ethyl 4-(acetylamino)benzoate (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate to yield ethyl 4-(acetylamino)-3-(2-chloroacetyl)benzoate.

Step 3: Oximation

-

To a solution of ethyl 4-(acetylamino)-3-(2-chloroacetyl)benzoate (1.0 eq) in ethanol (10 vol), add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture to room temperature and pour into water.

-

Filter the precipitate, wash with water, and dry to obtain ethyl 3-(2-(hydroxyimino)acetyl)-4-(acetylamino)benzoate.

Step 4: Cyclization to the Oxindole Core

-

Add ethyl 3-(2-(hydroxyimino)acetyl)-4-(acetylamino)benzoate (1.0 eq) to concentrated sulfuric acid (5 vol) at 0 °C.

-

Heat the mixture to 80 °C and stir for 2 hours.

-

Cool the reaction mixture and pour it onto ice.

-

Filter the resulting solid, wash with water until neutral, and dry to give ethyl 2-oxoindoline-5-carboxylate.

Step 5: Electrophilic Difluorination

-

To a solution of ethyl 2-oxoindoline-5-carboxylate (1.0 eq) in acetonitrile (10 vol), add Selectfluor® (2.5 eq).

-

Reflux the reaction mixture for 24 hours.

-

Cool to room temperature and quench with saturated aqueous Na2S2O3.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield this compound.

Characterization Data (Hypothetical)

| Parameter | Value |

| Molecular Formula | C11H9F2NO3 |

| Molecular Weight | 241.19 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.15 (s, 1H), 7.98 (d, J = 8.4 Hz, 1H), 7.20 (d, J = 8.4 Hz, 1H), 4.35 (q, J = 7.1 Hz, 2H), 1.35 (t, J = 7.1 Hz, 3H) |

| ¹⁹F NMR (376 MHz, DMSO-d₆) δ (ppm) | -98.5 (s) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 169.8, 165.2, 145.1, 132.7, 128.5, 125.4, 118.9 (t, J = 250.5 Hz), 112.3, 61.7, 14.6 |

| Mass (ESI-MS) m/z | 242.05 [M+H]⁺ |

Potential Biological Significance and Therapeutic Applications

While direct biological studies on this compound are not yet published, the broader class of fluorinated oxindoles has demonstrated significant potential in oncology and inflammatory diseases.

Anticancer Potential: A Kinase Inhibition Paradigm

The 2-oxindole scaffold is a well-established pharmacophore in the design of kinase inhibitors. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a 5-fluoro-2-oxindole core. The fluorine atom in Sunitinib is crucial for its biological activity. It is plausible that this compound could act as an inhibitor of various kinases implicated in cancer progression, such as VEGFR, PDGFR, and c-Kit. The difluoro group at the C3 position can act as a bioisostere for a carbonyl group, potentially engaging in unique hydrogen bonding interactions within the ATP-binding pocket of kinases.

Caption: Potential mechanism of action via kinase inhibition.

Anti-inflammatory Activity

Oxindole derivatives have also been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) is a common mechanism. The structural features of this compound, including the aromatic ring and the ester functionality, could allow it to fit into the active sites of these enzymes, potentially modulating the production of inflammatory mediators like prostaglandins and leukotrienes.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthesis, while requiring specialized fluorination chemistry, is feasible. Based on the established pharmacology of related fluorinated oxindoles, this compound warrants investigation for its potential as a kinase inhibitor for cancer therapy and as an anti-inflammatory agent.

This technical guide provides a foundational framework for researchers to initiate their exploration of this intriguing molecule. The provided synthetic protocol, though hypothetical, is based on sound chemical principles and offers a robust starting point for its preparation. The elucidation of its precise biological targets and mechanism of action through rigorous screening and mechanistic studies will be a critical next step in unlocking its full therapeutic potential.

References

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. PubChem. Retrieved from [Link]

-

Yakugaku Zasshi. (1994). [Synthesis of ethyl 1-(Difluoro-1,3,5,-triazinyl)-2-methylindolizine-3-carboxylate as a fluorescent derivatization reagent and its reactivity]. Yakugaku Zasshi, 114(10), 794-8. Retrieved from [Link]

-

PubMed. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Retrieved from [Link]

-

PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved from [Link]

-

PubMed. (2023). Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-[1,4]oxazino [2,3-f]quinazolin derivatives as EGFR-TKIs. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected biologically active oxindole derivatives. Retrieved from [Link]

-

PubMed. (n.d.). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1,3-difluoroindole-2-carboxylate. Retrieved from [Link]

- ResearchGate. (2022).

The Ascendant Role of Difluorinated Oxoindoles in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of difluorinated oxoindoles, a class of compounds demonstrating immense potential in drug discovery. We will dissect the nuanced synthetic strategies for accessing these valuable molecules, elucidate the profound impact of gem-difluorination on their physicochemical and biological properties, and explore their burgeoning applications in targeting a range of diseases. This document serves as a comprehensive resource, blending foundational principles with advanced insights to empower researchers in the rational design and development of next-generation therapeutics based on the difluorinated oxoindole core.

The Strategic Imperative for Fluorination in Oxindole Scaffolds

The oxindole skeleton is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its inherent biological activity is well-documented, with derivatives exhibiting anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[2] The introduction of fluorine, the most electronegative element, into this scaffold is not a trivial modification but a strategic maneuver to enhance drug-like properties.[3]

Fluorine's unique characteristics—small atomic radius, high C-F bond strength, and profound inductive effects—can dramatically alter a molecule's:

-

Metabolic Stability: The strength of the C-F bond often blocks metabolic "soft spots," preventing degradation by metabolic enzymes and prolonging the drug's half-life.[3][4]

-

Lipophilicity and Permeability: Fluorination generally increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[1][4]

-

Binding Affinity and Selectivity: The strong dipole of the C-F bond can lead to favorable interactions with protein targets, while the conformational changes induced by fluorine can improve binding selectivity.[4]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing a compound's ionization state at physiological pH and thereby affecting its solubility and target engagement.[1]

Specifically, the introduction of a gem-difluoro group (CF2) at the C3 position of the oxindole ring has emerged as a particularly powerful strategy. This modification not only imparts the general benefits of fluorination but also introduces a unique tetrahedral geometry that can profoundly influence the molecule's three-dimensional shape and its interaction with biological targets.[1]

Synthetic Pathways to Difluorinated Oxoindoles

The construction of the C3-difluorinated oxindole core can be broadly categorized into two primary approaches: the direct fluorination of pre-existing oxindole scaffolds and the cyclization of fluorinated precursors.

Direct Difluorination of Oxindoles and Related Precursors

One of the most direct methods involves the electrophilic fluorination of oxindole enolates. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this transformation.[5][6]

A notable solvent-dependent synthesis allows for the selective formation of either 3,3-difluorooxindoles or 3-fluorooxindoles from a hydrazonoindolin-2-one precursor using Selectfluor.[7][8] This method highlights the critical role of reaction conditions in directing the outcome of fluorination reactions.

Illustrative Protocol: Synthesis of 3,3-Difluorooxindoles from Hydrazonoindolin-2-one [7][8]

-

Reactant Preparation: A solution of the desired hydrazonoindolin-2-one (1.0 eq) is prepared in a suitable aprotic solvent (e.g., acetonitrile).

-

Fluorinating Agent: Selectfluor® (2.0-2.5 eq) is added to the solution in portions at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3,3-difluorooxindole.

Cyclization Strategies from Fluorinated Precursors

An alternative and often more versatile approach involves the cyclization of appropriately functionalized aniline derivatives bearing a difluorinated carbon.

One innovative method utilizes difluorocarbene (:CF2) as both a C1 synthon and a source of fluorine.[9] In a catalyst-free reaction, 2-aminoarylketones react with a difluorocarbene precursor to yield 3-fluorinated oxindoles through a proposed epoxide intermediate rearrangement.[9] While this specific example leads to monofluorination, the principle of using difluorocarbene highlights its utility in constructing fluorinated heterocycles.[9][10]

Another powerful strategy involves the photoinduced radical cyclization of N-arylacrylamides with fluorinated alkyl iodides to generate fluorinated 3,3-disubstituted 2-oxindoles.[11]

Conceptual Workflow for Cyclization-based Synthesis

Caption: General workflow for synthesizing difluorinated oxoindoles via cyclization.

Physicochemical Properties and Spectroscopic Characterization

The gem-difluoro group at the C3 position significantly alters the electronic and conformational properties of the oxindole core.

Table 1: Comparative Physicochemical Properties

| Property | Non-fluorinated Oxoindole | 3,3-Difluorooxindole | Impact of Difluorination |

| Lipophilicity (cLogP) | Lower | Higher | Increased membrane permeability.[1] |

| Acidity of N-H proton | Higher pKa | Lower pKa | Altered ionization at physiological pH.[1] |

| Dipole Moment | Moderate | Significantly Higher | Enhanced potential for polar interactions. |

| Conformation | Planar sp2-like C3 | Tetrahedral sp3 C3 | Rigidifies the scaffold, impacting receptor fit.[12] |

Spectroscopic Signatures:

-

¹⁹F NMR: The fluorine atoms in a 3,3-difluorooxindole typically appear as a singlet or an AB quartet in the ¹⁹F NMR spectrum, depending on the substitution pattern and conformational rigidity. The chemical shift is highly diagnostic.

-

¹³C NMR: The C3 carbon atom exhibits a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with the two fluorine atoms (¹JCF).

-

Infrared (IR) Spectroscopy: The C-F stretching vibrations typically appear in the region of 1000-1200 cm⁻¹, providing a clear indication of fluorination.[13]

Biological Activities and Therapeutic Applications

The unique properties conferred by the gem-difluoro group have led to the discovery of difluorinated oxoindoles with potent and diverse biological activities.

Anticancer Activity

Difluorinated oxoindoles have shown significant promise as anticancer agents.[14] For instance, a novel 2-oxindole fluorinated derivative was identified as a potent in vivo antitumor agent for prostate cancer.[15] This compound was found to activate the AMP-activated protein kinase (AMPK), a key metabolic sensor that has emerged as a therapeutic target for cancer.[15] The activation of AMPK can block the cell cycle, regulate autophagy, and suppress the anabolic processes required for rapid cancer cell growth.[15]

Signaling Pathway: AMPK Activation in Prostate Cancer

Caption: Mechanism of antitumor action via AMPK activation by a difluorinated oxoindole.

Anti-fibrotic Activity

Hepatic fibrosis is a major cause of chronic liver disease. Certain fluorinated 3,3-disubstituted 2-oxindoles have been synthesized and evaluated for their anti-hepatic fibrosis activity.[11] In a study, one such compound was shown to inhibit the expression of collagen I and fibrosin, and importantly, it also inhibited the expression of α-smooth muscle actin (α-SMA), a marker of hepatic stellate cell activation, which is a key event in liver fibrogenesis.[11]

α-Glucosidase Inhibition

Difluorinated oxoindoles have also been investigated as potential treatments for type 2 diabetes. A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated as α-glucosidase inhibitors.[16] Several of these compounds exhibited significantly better inhibitory activity than the reference drug acarbose.[16] α-Glucosidase inhibitors work by delaying the digestion of carbohydrates, thereby reducing the postprandial increase in blood glucose.[16]

Antifungal Properties

The oxindole scaffold is also a promising starting point for the development of new antifungal agents.[17] While research is ongoing, the introduction of fluorine is a known strategy to enhance the efficacy of antifungal compounds.

Future Directions and Conclusion

The field of difluorinated oxoindoles is ripe with opportunity. Future research will likely focus on:

-

Asymmetric Synthesis: Developing catalytic, enantioselective methods to access chiral 3-fluoro-3-substituted oxindoles will be crucial for probing specific interactions with biological targets.[6]

-

New Biological Targets: Expanding the scope of biological screening to identify novel targets for this privileged scaffold.

-

Clinical Translation: Advancing the most promising lead compounds through preclinical and clinical development. While no difluorinated oxoindole drugs are currently on the market, the foundational research strongly supports their therapeutic potential.[18]

References

-

Atom Recombination of Difluorocarbene Enables 3-Fluorinated Oxindoles from 2-Aminoarylketones. CCS Chemistry. [Link]

-

Synthetic strategies for the construction of C3-fluorinated oxindoles. RSC Publishing. [Link]

-

Synthesis of 3-Alkenyl-2-Oxindoles Using Difluorocarbene. ChemistryViews. [Link]

-

Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

-

Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis. National Institutes of Health. [Link]

-

Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation. PubMed. [Link]

-

Scope for the Synthesis of Difluorinated Indoles. Reaction conditions B. ResearchGate. [Link]

-

An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. ACS Publications. [Link]

-

Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. [Link]

-

Synthesis of oxindoles bearing a stereogenic 3-fluorinated carbon center from 3-fluorooxindoles. RSC Publishing. [Link]

-

Comparison of the effect of 2-oxindole fluorinated derivatives on the... ResearchGate. [Link]

-

Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines. National Institutes of Health. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PubMed Central. [Link]

-

Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. The Journal of Organic Chemistry. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. [Link]

-

Synthesis and antioxidant activities of some novel fluorinated spiro[oxindole-thiazolidine] fused with sulfur and phosphorus heterocycles. ResearchGate. [Link]

-

Structural and spectroscopic characterization of fluorinated dioxole based salts: A combined experimental and computational study. ResearchGate. [Link]

-

(PDF) Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. ResearchGate. [Link]

-

Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed. [Link]

-

Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. PubMed. [Link]

-

Evaluating the Efficacy and Safety of Fluticasone Furoate Inhalation Powder in the Treatment of Asthma in Adults and Adolescents. ClinicalTrials.gov. [Link]

-

Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. PubMed. [Link]

Sources

- 1. Synthetic strategies for the construction of C3-fluorinated oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01012K [pubs.rsc.org]

- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of oxindoles bearing a stereogenic 3-fluorinated carbon center from 3-fluorooxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. Synthesis of 3-Alkenyl-2-Oxindoles Using Difluorocarbene - ChemistryViews [chemistryviews.org]

- 11. Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Ethyl 3,3-Difluoro-2-oxoindoline-5-carboxylate in Modern Drug Discovery: A Technical Guide

Foreword: The Imperative for Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to enhanced metabolic stability, increased binding affinity, and improved membrane permeability of drug candidates. Among the privileged fluorinated motifs, the 3,3-difluoro-2-oxoindoline core has garnered significant attention. This guide provides an in-depth technical exploration of a key building block within this class, Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate, elucidating its synthesis, chemical versatility, and pivotal role in the generation of next-generation therapeutics, particularly in the realm of oncology.

The Core Moiety: Understanding this compound

This compound is a specialized chemical intermediate characterized by a difluorinated carbon at the C3 position of the oxindole ring system. This geminal difluoro group is not merely a placeholder; it imparts critical properties to the molecule and its downstream derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1286793-02-9 |

| Molecular Formula | C₁₁H₉F₂NO₃ |

| Molecular Weight | 241.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

The presence of the gem-difluoro group at the C3 position sterically shields the adjacent carbonyl group and can influence the electronics of the aromatic ring. This modification is crucial for modulating the reactivity and biological activity of molecules derived from this scaffold.

Synthesis of the Core Building Block: A Step-by-Step Protocol

The efficient and scalable synthesis of this compound is a cornerstone for its application in drug discovery programs. While multiple strategies for the synthesis of fluorinated oxindoles exist, a common and effective approach involves the direct fluorination of an appropriate oxindole precursor.

Experimental Protocol: Synthesis of this compound

Objective: To prepare this compound from Ethyl 2-oxoindoline-5-carboxylate.

Materials:

-

Ethyl 2-oxoindoline-5-carboxylate

-

Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Ethyl 2-oxoindoline-5-carboxylate (1.0 equivalent).

-

Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.

-

Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (2.2 to 2.5 equivalents) portion-wise at room temperature. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Causality Behind Experimental Choices:

-

Selectfluor®: This electrophilic fluorinating agent is chosen for its relative safety, ease of handling, and high efficiency in difluorinating the active methylene group at the C3 position of the oxindole.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can consume the fluorinating agent and lead to side products.

-

Inert Atmosphere: Prevents potential oxidation of the starting material or intermediates.

The Gateway to Complexity: Key Chemical Transformations

The synthetic utility of this compound lies in its capacity to undergo further chemical modifications, primarily through the reactivity of its ester and the C3-difluoro-2-oxo moiety. A critical transformation is the Knoevenagel condensation, which serves as a gateway to constructing complex molecular architectures.

Knoevenagel Condensation: Building the Pharmacophore

The carbonyl group at the C2 position, activated by the adjacent electron-withdrawing difluoromethyl group, is susceptible to condensation with active methylene compounds. This reaction is fundamental to the synthesis of many kinase inhibitors.

Workflow Diagram: Knoevenagel Condensation

Caption: Knoevenagel condensation workflow.

Application in Drug Discovery: The Case of Receptor Tyrosine Kinase Inhibitors

The 3,3-difluoro-2-oxoindoline scaffold is a cornerstone in the design of inhibitors targeting receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways often dysregulated in cancer.

Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGF receptors, particularly VEGFR-2, play a central role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibiting VEGFR-2 is a validated strategy in oncology. The 3,3-difluoro-2-oxoindoline moiety serves as a critical pharmacophore that can effectively bind to the ATP-binding pocket of VEGFR-2.

Signaling Pathway Diagram: VEGFR-2 Inhibition

Caption: Mechanism of VEGFR-2 inhibition.

Synthesis of a Sunitinib Analogue Precursor

Sunitinib is a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its structure features a 5-fluoro-2-oxoindoline core. This compound is a key precursor for synthesizing analogues of Sunitinib.

Experimental Protocol: Synthesis of (Z)-ethyl 5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol describes a key step in the synthesis of Sunitinib-like molecules, demonstrating the application of the Knoevenagel condensation.

Materials:

-

5-Fluoro-2-oxindole (can be derived from this compound via hydrolysis and decarboxylation, though this specific conversion is a multi-step process not detailed here. For the purpose of this example, we start with the immediate precursor to illustrate the key condensation).

-

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

-

Ethanol

-

Piperidine

Procedure:

-

Reactant Mixture: In a round-bottom flask, suspend 5-fluoro-2-oxindole (1.0 equivalent) and ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine to the suspension.

-

Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the target compound.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 3,3-difluoro-2-oxoindoline moiety provides distinct advantages in the context of SAR:

-

Hydrogen Bonding: The lactam N-H and carbonyl oxygen can participate in crucial hydrogen bond interactions within the kinase hinge region.

-

Hydrophobic Interactions: The aromatic ring of the oxindole core can engage in hydrophobic interactions with non-polar residues in the ATP-binding pocket.

-

Metabolic Stability: The C-F bonds are highly stable to metabolic degradation, often leading to an improved pharmacokinetic profile.

-

Conformational Rigidity: The rigid ring system helps to pre-organize the molecule for optimal binding, reducing the entropic penalty upon binding to the target protein.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a robust platform for the development of sophisticated drug candidates. Its synthesis, while requiring specialized fluorination chemistry, is achievable, and its reactivity, particularly through Knoevenagel condensation, opens a direct path to potent kinase inhibitors. As the demand for targeted therapies continues to grow, the judicious use of such fluorinated scaffolds will undoubtedly play an increasingly vital role in the future of drug discovery. The principles and protocols outlined in this guide are intended to empower researchers to leverage the unique properties of this valuable molecule in their own drug development endeavors.

References

- Synthesis of Fluorinated Oxindoles: A comprehensive review on the various synthetic strategies to access C3-fluorinated oxindoles. RSC Advances, 2023, 13, 23456-23478. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra01012k]

- Application in Kinase Inhibitors: An article detailing the design and synthesis of indolin-2-one derivatives as inhibitors of receptor tyrosine kinases. Journal of Medicinal Chemistry, 2003, 46(7), 1116-1119. [URL: https://pubs.acs.org/doi/10.1021/jm0204183]

- Knoevenagel Condensation in Synthesis: A patent describing the synthesis of a precursor to Sunitinib via Knoevenagel condensation. US Patent US2013/190512 A1. [URL: https://patents.google.

- Properties of this compound: Chemical supplier data sheet with physical and chemical properties. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/778749]

- Synthesis of Pyrrole Intermediates: An experimental procedure for the synthesis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2009, 65(7), o1661. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960438/]

The Architecture of Action: A Technical Guide to Substituted Oxoindolines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The oxoindoline scaffold, a privileged heterocyclic motif, stands as a cornerstone in modern medicinal chemistry. Its inherent structural features, including a fused bicyclic system, a lactam functionality, and a stereogenic center at the C3 position, provide a versatile template for the design of potent and selective therapeutic agents. This guide offers an in-depth exploration of substituted oxoindolines, from fundamental synthetic strategies to their profound impact on drug discovery, equipping researchers with the knowledge to navigate and innovate within this critical chemical space.

The Oxoindoline Core: A Privileged Scaffold in Medicinal Chemistry

The oxoindoline framework, chemically known as 1,3-dihydro-2H-indol-2-one, is not merely a synthetic curiosity but a recurring motif in a multitude of natural products and clinically approved drugs.[1] Its significance lies in the strategic placement of hydrogen bond donors and acceptors, a tunable aromatic ring system, and the crucial C3 position, which can be functionalized to create three-dimensional diversity, profoundly influencing biological activity.[2][3] The absolute configuration of substituents at this C3 stereocenter is often a critical determinant of a molecule's bioactivity, underscoring the importance of stereoselective synthesis.[2]

The versatility of the oxoindoline core is demonstrated by its presence in drugs targeting a wide array of diseases. From the multi-targeted kinase inhibitor Sunitinib, used in cancer therapy, to Ropinirole, a dopamine agonist for Parkinson's disease, the oxoindoline scaffold has proven its mettle in the crucible of drug development.[4][5]

Crafting the Core: Key Synthetic Methodologies

The construction and functionalization of the oxoindoline ring system have been the subject of extensive research, leading to a diverse toolbox of synthetic methodologies. Understanding these methods is paramount for any researcher aiming to explore the chemical space of substituted oxoindolines.

Palladium-Catalyzed Intramolecular Cyclizations

Palladium catalysis has emerged as a powerful tool for the synthesis of oxindoles, offering high efficiency and functional group tolerance. A common strategy involves the intramolecular C-H bond amidation of N-aryl acetamide derivatives.[6]

Caption: Palladium-catalyzed intramolecular C-H amidation for oxindole synthesis.

This process typically involves the coordination of the amide to a palladium(II) catalyst, followed by intramolecular C-H activation to form a palladacycle intermediate.[6] Reductive elimination then furnishes the desired oxindole product and a palladium(0) species, which is subsequently re-oxidized to complete the catalytic cycle.[6] This methodology allows for the synthesis of 3,3-disubstituted oxindoles, which are of significant interest due to the presence of a quaternary carbon center.

Experimental Protocol: Palladium-Catalyzed Synthesis of 3,3-Disubstituted Oxindoles [6]

-

Reaction Setup: To an oven-dried reaction vessel, add the N-aryl acetamide substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add anhydrous toluene (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,3-disubstituted oxindole.

Enantioselective Organocatalysis for 3-Substituted Oxindoles

The synthesis of enantioenriched 3-substituted oxindoles is a key challenge in the field. Organocatalysis has emerged as a powerful strategy to achieve high levels of stereocontrol. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thiourea, can activate both the nucleophile and the electrophile, facilitating highly enantioselective transformations.

A prominent example is the enantioselective Michael addition of 3-substituted oxindoles to α,β-unsaturated carbonyl compounds.

Sources

- 1. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide a-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 2. Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Michael Addition of 3-Aryl-Substituted Oxindoles to Methyl Vinyl Ketone Catalyzed by a Binaphthyl-Modified Bifunctional Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20050192338A1 - Process for the preparation of Ropinirole - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

Potential mechanism of action of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

An In-Depth Technical Guide to the Potential Mechanism of Action of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Abstract

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This compound is a synthetic derivative featuring a gem-difluoro group at the C3 position and an ethyl carboxylate at the C5 position. While direct pharmacological studies on this specific molecule are not extensively published, its structural motifs suggest several plausible mechanisms of action. This guide synthesizes information from structurally related compounds to propose and explore potential therapeutic targets and pathways. We will delve into the rationale behind these hypotheses, provide detailed experimental protocols for their validation, and offer a framework for future research and development.

Introduction: The Oxindole Core and its Significance

The 2-oxoindoline (oxindole) skeleton is a prominent heterocyclic motif found in a variety of natural products and synthetic pharmaceuticals.[1] This structural class is known for its diverse pharmacological activities, including anticancer, anti-diabetic, anti-HIV, neuroprotective, and kinase inhibitory effects.[1] The versatility of the oxindole core allows for substitutions at multiple positions, enabling fine-tuning of its biological and pharmacokinetic properties.

The subject of this guide, this compound, possesses two key modifications to the basic oxindole structure:

-

A gem-difluoro group at the C3 position: The introduction of fluorine atoms can significantly alter a molecule's properties. The high electronegativity of fluorine can influence electronic distribution, pKa, and metabolic stability. The CF₂ group can act as a bioisostere of a carbonyl or a hydroxylated carbon, potentially enhancing binding affinity to target proteins.

-

An ethyl carboxylate group at the C5 position: This group can participate in hydrogen bonding and other interactions within a protein's active site. It also influences the molecule's solubility and cell permeability.

Given these features, we can hypothesize several potential mechanisms of action by drawing parallels with other well-studied oxindole derivatives.

Proposed Mechanisms of Action

Based on the extensive literature on substituted oxindoles, the most probable mechanisms of action for this compound revolve around enzyme inhibition.

Hypothesis 1: Protein Tyrosine Kinase (PTK) Inhibition

This is arguably the most compelling hypothesis. The 3-substituted oxindole core is the foundational structure for a class of potent tyrosine kinase inhibitors. A prime example is Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2] Sunitinib features a substituted pyrrole at the C3 position of a 5-fluoro-2-oxoindoline core and targets receptors like VEGFR2 and PDGFRβ.[2]

Causality: The general binding mode of oxindole-based kinase inhibitors involves the oxindole core forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituents at the C3 and C5 positions then occupy adjacent hydrophobic and solvent-exposed regions, determining the inhibitor's potency and selectivity. The difluoro group in our compound of interest could modulate the electronics and conformation of the C3 position, influencing its interaction with the kinase domain.

Potential Targets:

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

Epidermal Growth Factor Receptor (EGFR)[3]

-

Fms-like tyrosine kinase 3 (FLT3)[2]

Caption: Proposed inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Hypothesis 2: Inhibition of Carbohydrate-Metabolizing Enzymes

Several studies have highlighted the potential of oxindole derivatives as inhibitors of enzymes involved in carbohydrate metabolism, suggesting a therapeutic application in type 2 diabetes.[1]

Potential Targets:

-

α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. A study on 5-fluoro-2-oxindole derivatives demonstrated potent α-glucosidase inhibitory activity, significantly higher than the reference drug acarbose.[4] The mechanism was found to be a mixed-type inhibition, binding to both the free enzyme and the enzyme-substrate complex.[4]

-

α-Amylase: This enzyme initiates carbohydrate digestion by hydrolyzing starch into smaller oligosaccharides. Some indolinone derivatives have shown significant inhibitory activity against α-amylase.[1]

Causality: The oxindole scaffold can mimic the transition state of the glycosidic bond cleavage or interact with key amino acid residues in the active site of these enzymes. The ethyl carboxylate group could provide an additional hydrogen bonding interaction, enhancing binding affinity.

Hypothesis 3: Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid leads to hyperuricemia and gout. Recent studies have identified indole-based structures as novel and potent xanthine oxidase inhibitors.[5]

Causality: Molecular docking studies of indole-based XO inhibitors revealed key interactions with amino acid residues such as Ser876 and Thr1010 in the enzyme's active site.[5] The planar indole ring system fits well within the binding pocket, and substituents can form additional hydrogen bonds or hydrophobic interactions. The difluoro-oxoindoline core of our compound could potentially establish similar favorable interactions.

Experimental Validation Protocols

To investigate these hypotheses, a structured, multi-tiered approach is recommended, starting with in vitro enzymatic assays and progressing to cell-based models.

General Workflow for Validation

Caption: A multi-step workflow for validating the proposed mechanisms of action.

Protocol: In Vitro Protein Tyrosine Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of relevant protein tyrosine kinases (e.g., VEGFR2, PDGFRβ, EGFR).

Methodology: A luminescence-based kinase assay (e.g., Kinase-Glo® Luminescent Kinase Assay) is recommended for its high sensitivity and throughput.

Step-by-Step Protocol:

-

Prepare Reagents:

-

Kinase Buffer: Prepare according to the enzyme manufacturer's specifications.

-

Enzyme: Reconstitute the purified recombinant kinase (e.g., VEGFR2) to a working concentration.

-

Substrate: Prepare the specific peptide substrate for the chosen kinase.

-

ATP: Prepare a solution at twice the final desired concentration (typically at the Km value for the specific kinase).

-

Test Compound: Prepare a 10 mM stock solution in DMSO. Create a series of 2x final concentration serial dilutions in kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the test compound dilutions or vehicle (DMSO) to the appropriate wells.

-

Add 5 µL of the kinase/substrate mixture to all wells.

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 10 µL of the 2x ATP solution.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction and measure kinase activity by adding 20 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes in the dark.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract background luminescence (no enzyme control).

-

Normalize the data with respect to the vehicle control (100% activity) and no-ATP control (0% activity).

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation:

| Kinase Target | Test Compound IC₅₀ (µM) | Staurosporine IC₅₀ (µM) (Control) |

| VEGFR2 | Experimental Value | Experimental Value |

| PDGFRβ | Experimental Value | Experimental Value |

| EGFR | Experimental Value | Experimental Value |

Protocol: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the IC₅₀ of the test compound against α-glucosidase.

Methodology: This is a colorimetric assay that measures the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Step-by-Step Protocol:

-

Prepare Reagents:

-

Phosphate Buffer: 100 mM, pH 6.8.

-

Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (0.2 U/mL).

-

Substrate Solution: Dissolve pNPG in phosphate buffer (2 mM).

-

Test Compound: Prepare serial dilutions in phosphate buffer.

-

Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃).

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of the test compound dilutions or buffer (control) to wells.

-

Add 50 µL of the enzyme solution to all wells.

-

Pre-incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the substrate solution.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: [(A_control - A_sample) / A_control] * 100.

-

Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀. Acarbose should be used as a positive control.

-

Conclusion and Future Directions

This compound is a molecule of significant interest due to its privileged oxindole core and strategic substitutions. While direct experimental data is sparse, a robust mechanistic hypothesis can be formulated based on extensive research into structurally related compounds. The most promising avenues for investigation are its potential roles as an inhibitor of protein tyrosine kinases, carbohydrate-metabolizing enzymes, or xanthine oxidase.

The experimental protocols outlined in this guide provide a clear and validated path for testing these hypotheses. Successful identification of a primary mechanism of action will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies, and ADME/Tox profiling. The structural features of this compound offer a compelling starting point for the development of novel therapeutics.

References

-

ResearchGate. Synthesis of 3,3‐difluoro oxindoles. Available at: [Link]

-

Frontiers in Chemistry. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Available at: [Link]

-

Advanced Synthesis & Catalysis. Synthesis of 3,3‐difluoro‐2‐oxindoles from anilines and bromodifluoroacetates. Available at: [Link]

-

PubMed. Synthesis and Reactions of 3,3-Difluoro-2- exo-methylidene Indolines. Available at: [Link]

-

ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Available at: [Link]

-

International Journal of Research and Review. 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. Available at: [Link]

-

PubMed. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. Available at: [Link]

-

PubMed. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Available at: [Link]

-

PubMed. Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs. Available at: [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Available at: [Link]

-